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molecular formula C8H10N2O2 B1360238 Methyl 3,4-diaminobenzoate CAS No. 36692-49-6

Methyl 3,4-diaminobenzoate

Cat. No. B1360238
M. Wt: 166.18 g/mol
InChI Key: IOPLHGOSNCJOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05821258

Procedure details

3.0 g of 3,4-diaminobenzoic acid was suspended in methanol, and 1.86 ml of thionyl chloride was then added dropwise. Afterward, thionyl chloride was further added as much as 0.5 ml twice, and the suspension was then heated under reflux for 11 hours. Next, thionyl chloride and methanol were distilled off, and the residue was dissolved in methylene chloride, washed with a 0.5N aqueous sodium hydroxide solution and a saturated sodium chloride solution, and then dried over sodium sulfate. After the solvent was distilled off, the residue was sludged with n-hexane to obtain 3.04 g (93%) of the desired compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16]O>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([O:7][CH3:16])=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Step Two
Name
Quantity
1.86 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11 hours
Duration
11 h
DISTILLATION
Type
DISTILLATION
Details
Next, thionyl chloride and methanol were distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with a 0.5N aqueous sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, and then dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 3.04 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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